molecular formula C16H11ClFNO3S B2952484 5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate CAS No. 914232-46-5

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate

Cat. No. B2952484
CAS RN: 914232-46-5
M. Wt: 351.78
InChI Key: WHWGKIHJQYBZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C16H11ClFNO3S and a molecular weight of 351.78. It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a benzene ring via a sulfonate group. The quinoline ring contains a chlorine atom, and the benzene ring contains a fluorine atom and a methyl group.

Future Directions

Quinoline derivatives, such as 5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate, continue to be an area of interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective biological activity .

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO3S/c1-10-9-11(4-6-14(10)18)23(20,21)22-15-7-5-13(17)12-3-2-8-19-16(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWGKIHJQYBZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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